![molecular formula C7H15NO B13905172 [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol](/img/structure/B13905172.png)
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with the reaction of a suitable precursor, such as a substituted cyclohexylamine, with maleic anhydride to form an intermediate, which is then cyclized to yield the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound often employs batch synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-throughput screening methods to identify efficient catalysts and reaction conditions that maximize yield and purity .
化学反応の分析
Types of Reactions
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxymethyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include ozone (O3) and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted pyrrolidine derivatives, each with unique biological properties .
科学的研究の応用
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
作用機序
The mechanism of action of [(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. For example, docking studies have shown that the compound can bind to the podophyllotoxin pocket of gamma tubulin, which is involved in its anticancer activity .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: A derivative with a similar structure but different functional groups.
Piperidine derivatives: These compounds share a similar nitrogen-containing ring but differ in ring size and substitution patterns.
Uniqueness
[(2S)-1,2-Dimethylpyrrolidin-2-YL]methanol is unique due to its specific stereochemistry and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
[(2S)-1,2-dimethylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)4-3-5-8(7)2/h9H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
JJORCXGBWIYVCK-ZETCQYMHSA-N |
異性体SMILES |
C[C@]1(CCCN1C)CO |
正規SMILES |
CC1(CCCN1C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


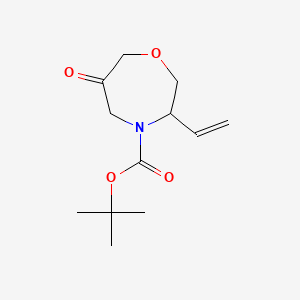
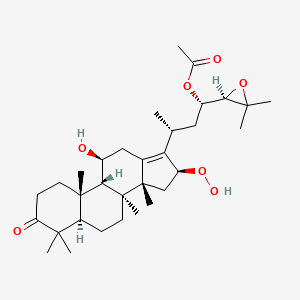
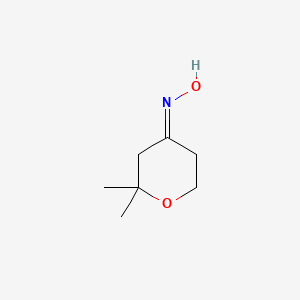
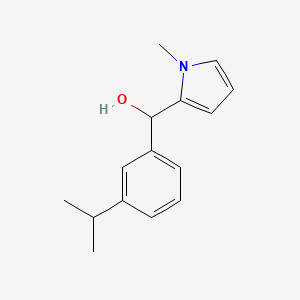
![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)
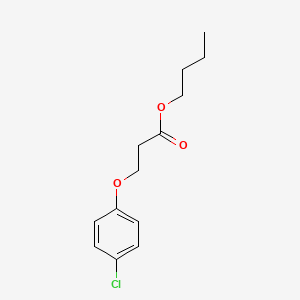
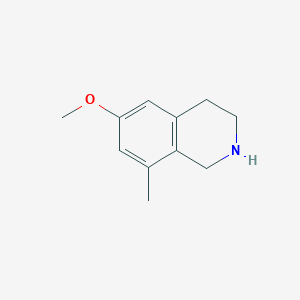
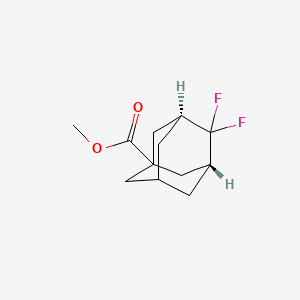
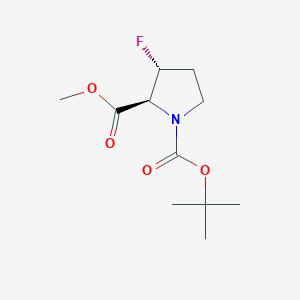
![(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905164.png)
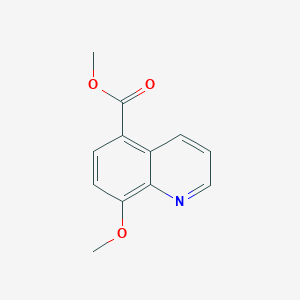
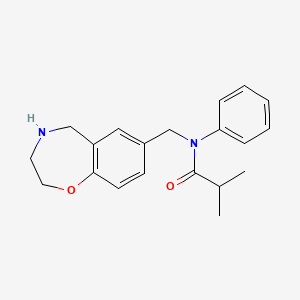
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13905186.png)
